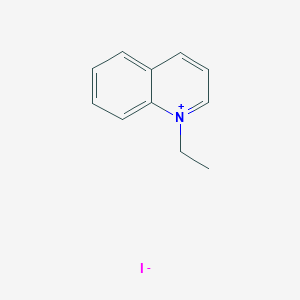
Iodure de 1-éthylquinolinium
Vue d'ensemble
Description
1-Ethylquinolinium iodide is a quaternary ammonium compound with the molecular formula C11H12IN. It is a derivative of quinoline, where the nitrogen atom in the quinoline ring is bonded to an ethyl group and an iodide ion. This compound is known for its light yellow to orange crystalline appearance and is hygroscopic in nature .
Applications De Recherche Scientifique
1-Ethylquinolinium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the interaction of quinoline derivatives with biological macromolecules such as DNA and proteins.
Medicine: Quinoline derivatives, including 1-ethylquinolinium iodide, are investigated for their potential antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethylquinolinium iodide can be synthesized through the alkylation of quinoline with ethyl iodide. The reaction typically involves heating quinoline with ethyl iodide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction proceeds as follows:
Quinoline+Ethyl iodide→1-Ethylquinolinium iodide
The reaction mixture is then purified by crystallization from ethanol or a mixture of ethanol and ether to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of 1-ethylquinolinium iodide follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then subjected to rigorous purification processes, including recrystallization and filtration, to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethylquinolinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form quinolinium derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Products include 1-ethylquinolinium hydroxide, 1-ethylquinolinium cyanide, and 1-ethylquinolinium thiolate.
Oxidation: Products include quinolinium N-oxide derivatives.
Reduction: Products include 1-ethyl-1,2-dihydroquinoline.
Mécanisme D'action
The mechanism of action of 1-ethylquinolinium iodide involves its interaction with biological targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular pathways involved depend on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinaldine Red: A related compound used as a pH indicator and in biological staining.
1-Ethylquinolinium Bromide: Similar in structure but with a bromide ion instead of an iodide ion.
1-Methylquinolinium Iodide: Similar in structure but with a methyl group instead of an ethyl group.
Uniqueness
1-Ethylquinolinium iodide is unique due to its specific ethyl group substitution, which affects its chemical reactivity and biological activity. The presence of the iodide ion also influences its solubility and interaction with other molecules, making it distinct from its bromide and methyl analogs .
Propriétés
IUPAC Name |
1-ethylquinolin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N.HI/c1-2-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,2H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYUGMDDIBOXQM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC2=CC=CC=C21.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883516 | |
| Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or brown crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1-Ethylquinolinium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10163 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
634-35-5 | |
| Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylquinolinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 1-Ethylquinolinium iodide in organic synthesis?
A1: 1-Ethylquinolinium iodide is a versatile compound in organic synthesis, particularly in the creation of novel heterocyclic systems. For example, it reacts with nucleophiles like hydrazine, phenylhydrazine, and urea to generate 1-[8-hydroxy-5(7)-quinolinyl]alkylidene-substituted heterocyclic derivatives. [] This reactivity stems from the susceptibility of the ethyl group on the nitrogen to nucleophilic attack, leading to displacement reactions and the formation of diverse substituted quinoline derivatives. []
Q2: How does the incorporation of hemicyanine dyes like 2-(4-dimethylaminostyryl)-1-ethylquinolinium iodide (Quinaldine Red) into DNA-CTMA complexes influence their fluorescence properties?
A2: Research shows that the fluorescence of Quinaldine Red is significantly enhanced when incorporated into DNA-cetyltrimethylammonium (DNA-CTMA) complexes. [] This enhancement can be attributed to several factors depending on the preparation method and resulting material structure. Direct binding of the dye to DNA in aqueous solutions leads to both fluorescence enhancement and spectral shifts. Conversely, in ethanol, interaction with DNA-CTMA primarily yields strong fluorescence without significant spectral shifts. This suggests that multiple interaction mechanisms contribute to the enhanced fluorescence observed in these systems.
Q3: Can you describe a specific example of how the structure of 1-Ethylquinolinium iodide derivatives influences their biological activity?
A3: Studies have shown that the biological activity of 5-substituted 8-quinolinol derivatives, synthesized from 1-ethylquinolinium iodides, can vary significantly depending on the substituent at the 5-position. [] These variations in activity, which include microbicidal and bioregulator effects, highlight the importance of structure-activity relationships in this class of compounds. For instance, the presence of specific heterocyclic rings or functional groups at the 5-position could enhance binding affinity to target sites or influence the overall physicochemical properties of the molecule, ultimately affecting its biological activity.
Q4: What analytical techniques are commonly employed to characterize and quantify 1-Ethylquinolinium iodide and its derivatives?
A4: Characterization of 1-Ethylquinolinium iodide and its derivatives commonly involves a combination of elemental analysis and spectroscopic methods. [] Elemental analysis confirms the elemental composition of the synthesized compounds. Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provide valuable information about the functional groups and structural arrangements within the molecules. Additionally, spectrophotometric methods using compounds like 2-[4-(dimethylamino)styryl]-1-ethylquinolinium iodide can be employed for the quantitative determination of specific analytes, such as tungsten. []
Q5: What is the historical significance of 1-Ethylquinolinium iodide in dye chemistry?
A5: 1-Ethylquinolinium iodide serves as a key building block for synthesizing cyanine dyes, a class of dyes known for their intense color and applications in photography and as fluorescent probes. [, ] The quaternary nitrogen in 1-ethylquinolinium iodide provides a site for conjugation with other aromatic systems, leading to the formation of the extended conjugated systems characteristic of cyanine dyes. These dyes have played a significant role in the development of various fields, including photography, microscopy, and optical data storage.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


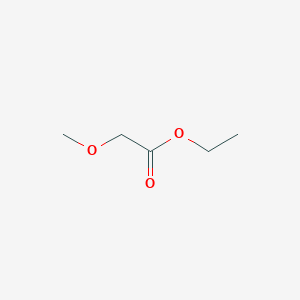

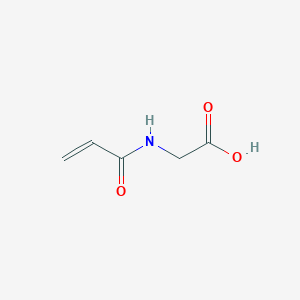
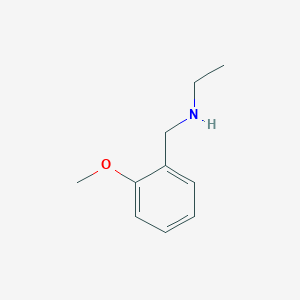




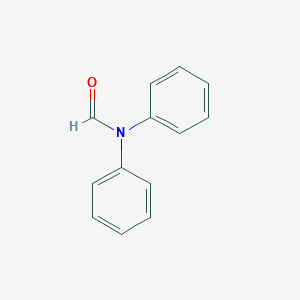




![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)
